2-Cyclohexyl-1,1,1-trifluoropropan-2-ol
Overview
Description
2-Cyclohexyl-1,1,1-trifluoropropan-2-ol is an organic compound with the molecular formula C9H15F3O. This compound is characterized by the presence of a cyclohexyl group attached to a trifluoropropanol moiety. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 2-Cyclohexyl-1,1,1-trifluoropropan-2-ol typically involves the reaction of cyclohexylmagnesium bromide with 1,1,1-trifluoroacetone. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
Cyclohexylmagnesium bromide+1,1,1-Trifluoroacetone→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Cyclohexyl-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Cyclohexyl-1,1,1-trifluoropropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
2-Cyclohexyl-1,1,1-trifluoropropan-2-ol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-propanol: This compound lacks the cyclohexyl group, making it less lipophilic and potentially less effective in penetrating biological membranes.
1,1,1-Trifluoropropane-2-ol: Similar to 1,1,1-Trifluoro-2-propanol, but with different steric and electronic properties due to the absence of the cyclohexyl group.
The presence of the cyclohexyl group in this compound imparts unique properties, such as increased lipophilicity and enhanced interaction with biological targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-cyclohexyl-1,1,1-trifluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3O/c1-8(13,9(10,11)12)7-5-3-2-4-6-7/h7,13H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJCTEPGOAHZNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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